molecular formula C18H17ClFNO3 B12730257 4-(((4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoic acid CAS No. 104775-03-3

4-(((4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoic acid

Katalognummer: B12730257
CAS-Nummer: 104775-03-3
Molekulargewicht: 349.8 g/mol
InChI-Schlüssel: YYLYMTSWIFAIQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(((4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoic acid is a complex organic compound with the molecular formula C17H15ClFNO3 This compound is known for its unique structural features, which include a chlorophenyl group, a fluoro-hydroxyphenyl group, and a pentanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoic acid typically involves the condensation of 4-chlorobenzaldehyde with 5-fluoro-2-hydroxybenzaldehyde in the presence of an amine catalyst. The resulting intermediate is then reacted with pentanoic acid under controlled conditions to yield the final product .

Industrial Production Methods

Industrial processes may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

4-(((4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(((4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 4-(((4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(((4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoic acid is unique due to its combination of chlorophenyl, fluoro-hydroxyphenyl, and pentanoic acid groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

CAS-Nummer

104775-03-3

Molekularformel

C18H17ClFNO3

Molekulargewicht

349.8 g/mol

IUPAC-Name

4-[[(4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino]pentanoic acid

InChI

InChI=1S/C18H17ClFNO3/c1-11(2-9-17(23)24)21-18(12-3-5-13(19)6-4-12)15-10-14(20)7-8-16(15)22/h3-8,10-11,22H,2,9H2,1H3,(H,23,24)

InChI-Schlüssel

YYLYMTSWIFAIQN-UHFFFAOYSA-N

Kanonische SMILES

CC(CCC(=O)O)N=C(C1=CC=C(C=C1)Cl)C2=C(C=CC(=C2)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.